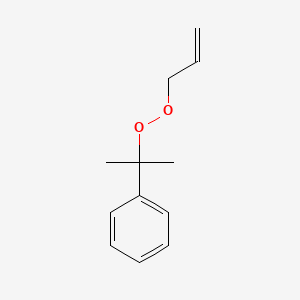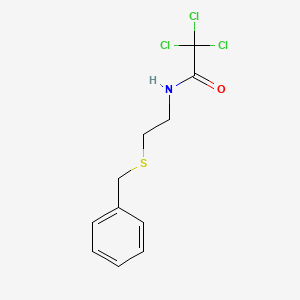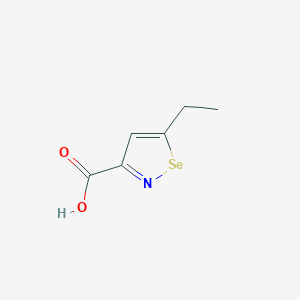
5-Ethyl-1,2-selenazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1,2-selenazole-3-carboxylic acid is a heterocyclic compound containing selenium. It is part of the selenazole family, which is known for its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science. The presence of selenium in the structure imparts distinct characteristics to the compound, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2-selenazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction, where a selenylating agent reacts with an appropriate nitrile or carboxylate precursor . The reaction conditions often include the use of a base and a solvent such as methanol or ethanol, with the reaction being carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-1,2-selenazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenazole ring to its corresponding selenol or selenide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while reduction can produce selenides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1,2-selenazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: The compound’s unique properties make it a candidate for studying selenium’s role in biological systems.
Industry: It can be used in the development of materials with specific electronic or optical properties due to the presence of selenium.
Wirkmechanismus
The mechanism by which 5-Ethyl-1,2-selenazole-3-carboxylic acid exerts its effects is related to the chemical reactivity of the selenium atom. Selenium can participate in redox reactions, influencing various biochemical pathways. The compound may interact with molecular targets such as enzymes, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Selenadiazole: Another selenium-containing heterocycle with different reactivity and applications.
Selenazole: The parent compound of the selenazole family, with a simpler structure.
Selenophene: A selenium analog of thiophene, with distinct electronic properties.
Uniqueness
5-Ethyl-1,2-selenazole-3-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid functional group, which influence its chemical reactivity and potential applications. The combination of these functional groups with the selenazole ring makes it a versatile compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H7NO2Se |
|---|---|
Molekulargewicht |
204.10 g/mol |
IUPAC-Name |
5-ethyl-1,2-selenazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO2Se/c1-2-4-3-5(6(8)9)7-10-4/h3H,2H2,1H3,(H,8,9) |
InChI-Schlüssel |
RFVFHTLAZBXOKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=N[Se]1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


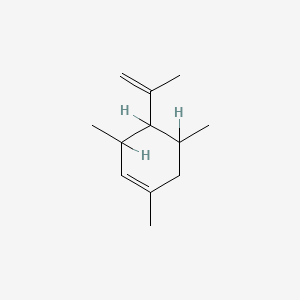
![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
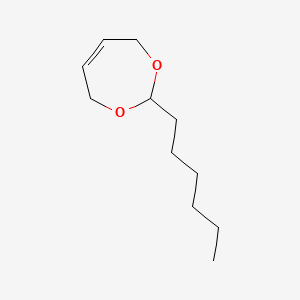
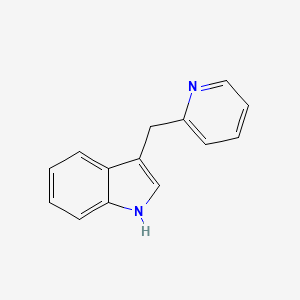
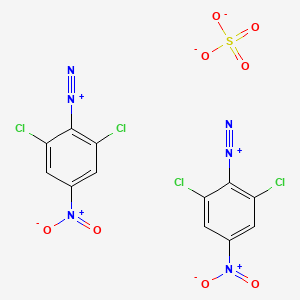

![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)
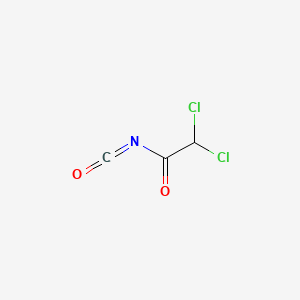
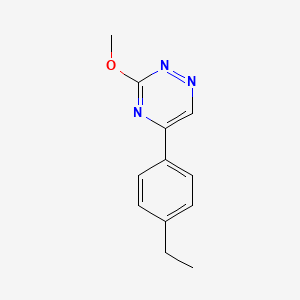
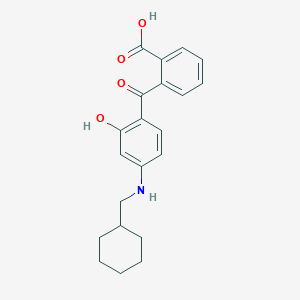
![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)
![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)
